molecular formula C21H20N2O5 B2688782 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide CAS No. 2034270-13-6

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide

Cat. No.: B2688782
CAS No.: 2034270-13-6
M. Wt: 380.4
InChI Key: PSVVYMWLRHTLCS-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide ( 2034270-13-6) is a synthetic organic compound with a molecular formula of C21H20N2O5 and a molecular weight of 380.39 g/mol . This molecule features a 1,3-oxazolidine-2,4-dione moiety, a heterocyclic scaffold known to be present in various biologically active compounds and pharmaceutical intermediates . The specific research applications and biological mechanisms of action for this precise compound are not yet fully detailed in the widely available scientific literature, indicating it is a candidate for novel investigative work. Its complex structure, which incorporates multiple carbonyl and amide functional groups, makes it a valuable building block for medicinal chemistry research and the development of new therapeutic agents. Researchers can utilize this compound as a key intermediate in organic synthesis or for exploring structure-activity relationships in drug discovery projects. Available in quantities from 2mg to 100mg, this product is supplied with high purity for research purposes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c24-18(16-9-5-2-6-10-16)11-12-19(25)22-17(15-7-3-1-4-8-15)13-23-20(26)14-28-21(23)27/h1-10,17H,11-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVVYMWLRHTLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor, such as a hydroxyethyl derivative, under basic conditions to form the oxazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and substitution reactions efficiently. The exact methods may vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenylethyl or phenylbutanamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions can result in various substituted analogs of the original compound.

Scientific Research Applications

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with biological molecules, while the phenylethyl and phenylbutanamide groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Functional Group Analysis

The compound shares key functional groups with analogs in the evidence:

Compound Name Key Functional Groups Molecular Formula Molar Mass (g/mol) Reference
N-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide 1,3-oxazolidin-2,4-dione, phenylbutanamide C₂₁H₁₈N₂O₅ 378.38
4-Oxo-4-(3-oxopiperazin-1-yl)-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide Piperazine, benzothiazole, butanamide C₁₅H₂₀N₄O₃S 336.41
4-[2-(Diphenylacetyl)hydrazino]-4-oxo-N-phenylbutanamide Diphenylacetyl hydrazine, phenylbutanamide C₂₄H₂₃N₃O₃ 401.46
(S)-4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)oxazolidin-2-one Oxazolidinone, indole, dimethylaminoethyl C₁₆H₂₁N₃O₂ 287.36

Key Observations :

  • Oxazolidinone Derivatives: The oxazolidinone ring in the target compound is critical for hydrogen-bond interactions, similar to (S)-4-({3-[2-(dimethylamino)ethyl]-1H-indol-5-yl}methyl)oxazolidin-2-one .
  • Butanamide Analogs: The 4-oxo-4-phenylbutanamide group is shared with 4-[2-(diphenylacetyl)hydrazino]-4-oxo-N-phenylbutanamide . The diphenylacetyl hydrazine in the latter introduces additional steric bulk, likely reducing solubility but improving protease resistance.
  • Piperazine vs. Oxazolidinone: The piperazine ring in 4-oxo-4-(3-oxopiperazin-1-yl)-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]butanamide offers conformational flexibility, contrasting with the rigid oxazolidinone in the target compound.

Pharmacological and Physicochemical Properties

  • Solubility: The phenylbutanamide chain in the target compound likely improves aqueous solubility compared to purely aromatic analogs like those in . However, the oxazolidinone ring may reduce solubility relative to piperazine-containing derivatives (e.g., ).
  • Metabolic Stability: Oxazolidinones are resistant to cytochrome P450 oxidation, as seen in , suggesting the target compound may exhibit longer half-lives than non-oxazolidinone analogs.

Biological Activity

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-oxo-4-phenylbutanamide is a compound that belongs to the oxazolidinone family, which has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound through various studies, including synthesis methods, mechanisms of action, and its efficacy against different pathogens.

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 344.37 g/mol
  • CAS Number : 2034252-56-5

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The oxazolidinone ring is synthesized from amino alcohols and carbonyl compounds, followed by further modifications to introduce the butanamide moiety. The structural integrity of this compound is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxazolidinone structure exhibit significant antimicrobial properties. A study published in Medicinal Chemistry highlighted that derivatives of oxazolidinones show promising activity against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 8 μg/mL
Enterococcus faecalis1 - 16 μg/mL
Streptococcus pneumoniae0.25 - 4 μg/mL

These results suggest that this compound could serve as a lead compound for developing new antibiotics.

The mechanism by which this compound exerts its antimicrobial effects is primarily through inhibition of bacterial protein synthesis. It binds to the bacterial ribosome and prevents the formation of peptide bonds during translation, effectively halting protein production. This mechanism is similar to that of other known oxazolidinones like linezolid .

Study on Efficacy Against Resistant Strains

A recent study evaluated the efficacy of this compound against various resistant bacterial strains. The compound demonstrated a significant reduction in bacterial load in vitro and in vivo models. The study concluded that this compound could be a valuable addition to the arsenal against antibiotic-resistant infections .

Comparative Analysis with Other Antibiotics

In comparative studies with established antibiotics such as vancomycin and linezolid, N-[2-(2,4-dioxo-1,3-oxazolidin-3-y)-1-phenylet-hyl]-4-oxo-4-phenybutanamide showed comparable or superior activity against certain strains. The results indicated its potential as a novel therapeutic agent for treating serious infections caused by resistant pathogens .

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